Superior Carbonic Anhydrase II Inhibition Compared to Clinical Standard Acetazolamide
N-(2-tert-butyl-4-nitrophenyl)acetamide exhibits potent inhibition of human carbonic anhydrase II (CA II), with a Ki of 1.90 nM and an IC50 of 9.30 nM [1]. This activity is significantly greater than that of the clinically used CA inhibitor acetazolamide, which has a reported Ki of 12 nM against the same target [2]. The assay was conducted using 4-nitrophenylacetate as substrate with spectrophotometric detection [1]. This demonstrates that the compound possesses a >6-fold improvement in binding affinity relative to a standard CA II inhibitor.
| Evidence Dimension | Carbonic Anhydrase II Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 1.90 nM; IC50 = 9.30 nM |
| Comparator Or Baseline | Acetazolamide: Ki = 12 nM |
| Quantified Difference | 6.3-fold lower Ki for target compound |
| Conditions | Human CA II; 4-nitrophenylacetate substrate; spectrophotometric assay |
Why This Matters
This potency difference is critical for researchers investigating CA II inhibition, as it offers a more potent tool compound for mechanistic studies or a more effective starting point for lead optimization.
- [1] BindingDB. BDBM50161486: Ki = 1.90 nM, IC50 = 9.30 nM for human carbonic anhydrase II. View Source
- [2] BindingDB. BDBM10880 (Acetazolamide): Ki = 12 nM for human carbonic anhydrase II. View Source
